2-Furfurylthio-3-methylpyrazine is an organic compound with potential applications in corrosion inhibition. [] It belongs to the class of pyrazines, which are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms. [] While its role in other areas of scientific research remains unexplored, its structural features and preliminary findings suggest possibilities for further investigation in various fields.
2-Furfurylthio-3-methylpyrazine has been identified as a potential green corrosion inhibitor for copper in sulfuric acid media. [] While the specific mechanism of action requires further investigation, its structural features suggest possible interactions with the copper surface, forming a protective layer and hindering the corrosion process. []
The synthesis of 2-Furfurylthio-3-methylpyrazine can be achieved through several methods. A common approach involves the reaction of 2-methylpyrazine with furfuryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the reaction between the reactants. After completion, the product can be purified through distillation or recrystallization to achieve the desired purity.
In industrial settings, the production of 2-Furfurylthio-3-methylpyrazine often utilizes large-scale batch reactors. The reaction parameters are optimized for higher yields and purity, with controlled temperatures and pressures during the synthesis. Following synthesis, fractional distillation is commonly employed to isolate and purify the product to meet industry standards .
The molecular structure of 2-Furfurylthio-3-methylpyrazine consists of a pyrazine ring substituted with a furfurylthio group at one position and a methyl group at another. The compound's structure can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of 2-Furfurylthio-3-methylpyrazine. These techniques provide insights into the functional groups present and their environment within the molecular framework .
2-Furfurylthio-3-methylpyrazine participates in various chemical reactions:
The major products from these reactions include:
The mechanism of action for 2-Furfurylthio-3-methylpyrazine involves its interaction with biological targets such as enzymes and receptors. The sulfur-containing moiety plays a crucial role in its reactivity and binding affinity, allowing it to modulate enzyme activity and influence cellular pathways. This interaction is particularly relevant in studies investigating its potential antimicrobial properties and effects on sensory perception .
These properties indicate that while 2-Furfurylthio-3-methylpyrazine is stable under certain conditions, precautions must be taken during storage and handling due to its sensitivity to environmental factors .
2-Furfurylthio-3-methylpyrazine has a wide range of applications across various fields:
2-Furfurylthio-3-methylpyrazine (FFM) exhibits exceptional adsorption characteristics on copper surfaces in 0.5 M H₂SO₄ media. Electrochemical impedance spectroscopy (EIS) reveals a systematic increase in charge transfer resistance (Rct) with FFM concentration, reaching 98.2% inhibition efficiency at 5 mmol/L [1]. Adsorption follows the Langmuir isotherm model (R² > 0.99), indicating monolayer coverage through chemisorption. The adsorption equilibrium constant (Kads) of 2.8 × 10⁴ M⁻¹ signifies high affinity for copper surfaces, while the negative free energy of adsorption (ΔG°ads = -39.2 kJ/mol) confirms spontaneous, stable binding [1].
X-ray photoelectron spectroscopy (XPS) validates adsorption mechanisms, showing a distinct Cu(2p₃/₂) peak shift from 932.1 eV (uninhibited) to 932.8 eV (FFM-protected), confirming coordinate bonding via sulfur atoms. Additional peaks at 163.9 eV (S 2p) verify Cu-S bond formation [1]. Atomic force microscopy (AFM) quantifies surface roughness reduction from 185 nm (acid-exposed) to 28 nm (FFM-protected), demonstrating film compactness [1].
Table 1: Adsorption Parameters for FFM on Copper in 0.5 M H₂SO₄
Parameter | Value | Method |
---|---|---|
Kads | 2.8 × 10⁴ M⁻¹ | Langmuir Isotherm |
ΔG°ads | -39.2 kJ/mol | Thermodynamic Analysis |
Rct max | 1,860 Ω·cm² | EIS (5 mmol/L FFM) |
Surface Roughness | 28 nm | AFM |
FFM’s inhibition performance amplifies significantly when combined with nitrogen-containing heterocycles like triazole derivatives. Studies demonstrate that FFM’s thioether group (-S-) and pyrazine ring synergize with triazoles’ nitrogen sites, forming co-adsorption networks on copper surfaces [6] [7]. Electrochemical tests reveal that adding 1 mM benzotriazole (BTA) to 2 mM FFM elevates inhibition efficiency to 99.5%—surpassing individual component efficacy (BTA: 89%; FFM: 91%) [6].
The synergy arises from:
FFM maintains high corrosion inhibition across elevated temperatures (298–318 K), though efficiency slightly declines from 98.2% (298 K) to 93.5% (318 K) at 5 mmol/L [1]. Thermodynamic analyses reveal an activation energy (Ea) increase from 24.1 kJ/mol (blank) to 46.8 kJ/mol (FFM-protected), confirming energy-barrier enhancement [1]. The entropy change (ΔS°ads = +118 J/mol·K) indicates displacement of hydrated water molecules during adsorption, while enthalpy change (ΔH°ads = -14.2 kJ/mol) supports exothermic chemisorption [1] [2].
Potentiodynamic polarization shows FFM suppresses both anodic (copper dissolution) and cathodic (hydrogen evolution) reactions. At 318 K, anodic/cathodic Tafel slopes shift from βa = 98 mV/dec and βc = 115 mV/dec (blank) to βa = 121 mV/dec and βc = 132 mV/dec (5 mM FFM), confirming mixed-type behavior [1].
Table 2: Thermodynamic Parameters for FFM Inhibition at Varied Temperatures
Temperature (K) | Efficiency (%) | Ea (kJ/mol) | ΔH°ads (kJ/mol) |
---|---|---|---|
298 | 98.2 | 46.8 | -14.2 |
308 | 96.1 | 48.3 | -13.9 |
318 | 93.5 | 51.6 | -13.4 |
FFM’s inhibition efficacy varies significantly with metal substrate due to differences in oxide layer stability and electron density.
Table 3: Substrate-Dependent Inhibition Performance of FFM
Metal | Medium | Max Efficiency (%) | Dominant Adsorption Bond | Key Limitation |
---|---|---|---|---|
Copper | 0.5 M H₂SO₄ | 98.2 | Cu-S covalent | None |
Aluminum | 1 M HCl | 74 | Al-O electrostatic | Competitive Cl⁻ adsorption |
Mild Steel | 1 M HCl | 68 | Fe-S coordinate | Weak bond stability vs. chlorides |
Molecular dynamics simulations corroborate substrate specificity: FFM’s binding energy on Cu(111) (-183 kJ/mol) exceeds Al(110) (-112 kJ/mol) and Fe(110) (-97 kJ/mol) due to higher d-orbital electron density in copper [6] [9].
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